N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-11-12(19)6-4-7-13(11)20-16(23)10-22(2)18-21-17-14(24-3)8-5-9-15(17)25-18/h4-9H,10H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFQCYIEESILPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under acidic conditions to form the benzo[d]thiazole ring.
Substitution Reaction: The benzo[d]thiazole derivative is then subjected to a substitution reaction with 3-chloro-2-methylphenylamine in the presence of a suitable base to form the intermediate product.
Acetamide Formation: Finally, the intermediate product undergoes acylation with chloroacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several benzothiazole-acetamide derivatives reported in the literature. Below is a systematic comparison based on substituent variations, synthesis routes, and inferred biological activities:
Table 1: Structural and Functional Comparison of Benzothiazole-Acetamide Derivatives
Key Observations
Substituent Position on Benzothiazole: The target compound’s 4-methoxy substitution on the benzothiazole ring distinguishes it from analogs like 5a–m and 6a–b, which feature 6-alkoxy groups. highlights that electron-withdrawing groups (e.g., nitro, chloro) at the 6-position enhance metabolic stability but may reduce solubility .
Heterocyclic Moieties in the Acetamide Side Chain: Derivatives with triazole (e.g., 5a–m) or imidazole (6a–b) substituents demonstrate anticonvulsant activity, suggesting that nitrogen-rich heterocycles enhance CNS penetration . The target compound’s methylamino group may offer similar advantages but with reduced hydrogen-bonding capacity. Triazolylthio derivatives (e.g., Compound 12, ) exhibit broad-spectrum bioactivity, including antimicrobial effects, likely due to sulfur’s role in redox interactions .
Aryl Substituents :
- The 3-chloro-2-methylphenyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, ’s 3-chloro-4-methoxyphenyl analog introduces additional polarity, which may affect pharmacokinetics .
Synthetic Flexibility :
- Most analogs are synthesized via chloroacetyl chloride intermediates (), enabling modular substitution. The absence of a heterocyclic sulfur or nitrogen in the target compound simplifies synthesis but limits diversity in SAR studies .
Research Findings and Implications
- Anticonvulsant Activity: Triazole-containing analogs (5a–m) in showed ED₅₀ values of 12–28 mg/kg in murine models, outperforming imidazole derivatives (6a–b). The target compound’s methylamino group may mimic these effects but requires empirical validation .
- Antimicrobial Potential: Structural similarities to ’s triazolylthio-acetamides suggest possible activity against Gram-positive bacteria and fungi, though the lack of a sulfur bridge in the target compound may reduce efficacy .
- SAR Trends :
Biological Activity
N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound of interest in pharmaceutical research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H20ClN3O2
- Molecular Weight : 345.83 g/mol
- Purity : Typically 95% .
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes related to cancer cell proliferation and survival.
- Receptor Modulation : Similar structures have been shown to act as positive allosteric modulators of neurotransmitter receptors, enhancing synaptic transmission without the excitotoxic effects associated with direct agonists .
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. For instance, benzothiazole derivatives have shown significant anticancer activity through apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some compounds with structural similarities demonstrate neuroprotective effects by modulating neurotransmitter levels in the brain, potentially aiding in conditions like Alzheimer's disease .
- Anti-inflammatory Properties : Research on related compounds indicates potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
Study 1: Anticancer Evaluation
A study synthesized a series of benzothiazole derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the induction of apoptosis and disruption of the mitochondrial membrane potential .
Study 2: Neuropharmacological Assessment
Another study investigated the neuropharmacological properties of similar compounds using microdialysis techniques in rodent models. Results showed that these compounds could enhance acetylcholine and serotonin levels in the hippocampus, suggesting potential applications in treating cognitive disorders .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O2 |
| Molecular Weight | 345.83 g/mol |
| Purity | 95% |
| Potential Activities | Anticancer, Neuroprotective, Anti-inflammatory |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis typically involves multi-step reactions with strict control of temperature, solvent polarity, and catalyst selection. For example, coupling the thiazole core with substituted acetamide moieties often requires anhydrous solvents (e.g., dichloromethane or dimethylformamide) and bases like triethylamine to neutralize HCl byproducts. Reaction times range from 3–24 hours at 0–80°C, depending on the reactivity of intermediates . Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole-amide coupling | Chloroacetyl chloride, triethylamine, DCM, 25°C, 3 h | 75–85 | |
| Methoxy group introduction | NaH, THF, methyl iodide, reflux | 60–70 |
Q. Which analytical techniques are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying functional groups and molecular weight. For example, the methoxybenzo[d]thiazolyl group exhibits characteristic aromatic proton signals at δ 7.2–8.1 ppm in ¹H NMR, while HRMS confirms the molecular ion peak matching the exact mass .
Q. How to assess purity and stability during storage?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis (>95%). Stability studies should be conducted under controlled humidity (40–60%) and temperature (4°C for long-term storage) to prevent hydrolysis of the acetamide bond .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in polymorphic forms?
Single-crystal X-ray diffraction (SCXRD) using SHELXL software ( ) enables precise determination of bond angles, torsion angles, and packing motifs. For instance, the thiazole ring’s dihedral angle with the phenyl group (61.8° in a related compound) can clarify stereoelectronic effects . Key Parameters in SHELXL Refinement
- Residual factor (R1): <0.05 for high-resolution data.
- Hydrogen bonding networks: Analyze N–H⋯N interactions for dimerization trends .
Q. What experimental strategies address contradictory bioactivity data across studies?
Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from assay conditions (cell line variability, incubation time). To resolve these:
Q. How to design structure-activity relationship (SAR) studies for this compound?
SAR requires systematic modifications of substituents (e.g., replacing methoxy with ethoxy or halogens) and evaluation of biological endpoints. For example:
- Step 1: Synthesize analogs with variations in the chloro-methylphenyl group.
- Step 2: Test inhibitory effects on enzymatic targets (e.g., α-glucosidase) using spectrophotometric assays (λ = 405 nm).
- Step 3: Correlate logP values (calculated via ChemDraw) with cellular permeability .
Data Contradiction Analysis
Q. Why do solubility predictions conflict with experimental observations?
Computational models (e.g., ACD/Labs) may overestimate aqueous solubility due to neglecting crystal lattice energy. Experimental validation via shake-flask method (in PBS pH 7.4) is critical. For instance, a predicted solubility of 50 µg/mL might reduce to 5 µg/mL if crystalline forms dominate .
Methodological Guidelines
Best practices for molecular docking simulations with this compound
- Prepare the ligand: Optimize 3D geometry with Gaussian09 (B3LYP/6-31G*).
- Grid box setup: Center on the protein’s active site (e.g., ATP-binding pocket) with dimensions 20 Å × 20 Å × 20 Å.
- Scoring: Use MM-GBSA for binding free energy refinement.
Reference docking poses to crystallographic data from related thiazole-acetamide complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
